Decanol, 10-fluoro-
Description
Significance of Fluorine in Organic Chemistry and Chemical Biology
Fluorine is the most electronegative element, and its introduction into an organic molecule can profoundly alter the electron distribution and properties of the compound tcichemicals.comchinesechemsoc.orgbohrium.comacs.org. The carbon-fluorine bond is one of the strongest covalent single bonds, contributing to enhanced chemical and metabolic stability in fluorinated compounds chinesechemsoc.orgtandfonline.com.
Modulation of Molecular Properties via Fluorination
The presence of fluorine atoms can significantly modulate several molecular properties. Fluorination can impact lipophilicity, often increasing a compound's ability to dissolve in fats, which can be relevant for membrane permeability tandfonline.comwikipedia.org. It can also affect properties such as pKa, dipole moment, and even the reactivity of neighboring functional groups tandfonline.com. The small size of the fluorine atom, which is comparable to that of hydrogen, allows it to replace hydrogen in a molecule without causing significant steric disruption, while still introducing substantial electronic effects tcichemicals.comtandfonline.com.
Role of Fluorinated Compounds in Advanced Chemical Research
Fluorinated compounds play a crucial role in advanced chemical research and have found widespread applications. They are particularly important in medicinal chemistry and agrochemistry, with a significant percentage of commercial pharmaceuticals and agrochemicals containing fluorine atoms tcichemicals.comchinesechemsoc.orgwsu.edu. Fluorinated molecules are also explored in materials science and as probes in chemical biology, for instance, using the 19F isotope in NMR spectroscopy to study biological systems chinesechemsoc.orgwikipedia.orgnih.gov. The unique properties conferred by fluorine make these compounds valuable tools for investigating biological processes and developing new materials nih.govontosight.ai.
Research Context of Decanol (B1663958), 10-fluoro- within Fluorinated Alcohols
Within the broad class of fluorinated alcohols, compounds like decanol with a single fluorine substituent at a specific position are of interest for targeted research, often as intermediates or building blocks for more complex structures.
Structural Specificity and Research Interest
Decanol, 10-fluoro- (10-fluoro-1-decanol) is an organic compound with the chemical formula C10H21FO nih.govchembk.com. Its structure consists of a ten-carbon chain with a hydroxyl group at one end (C1) and a fluorine atom at the terminal position (C10). This specific placement of the fluorine atom distinguishes it from perfluorinated or other partially fluorinated decanols, leading to unique property modulations compared to the unfluorinated 1-decanol (B1670082). Research interest in 10-fluoro-1-decanol primarily lies in its potential as a versatile intermediate for the synthesis of other fluorinated molecules chembk.com.
Interdisciplinary Relevance in Chemical and Biological Sciences
The interdisciplinary relevance of 10-fluoro-1-decanol stems from its potential use in synthesizing compounds relevant to chemical and biological sciences. As an intermediate, it can be incorporated into the synthesis of dyes, coatings, and potentially drugs chembk.com. Its structure, featuring both a polar hydroxyl group and a hydrophobic alkyl chain modified by a fluorine atom, suggests potential for applications where modulated amphiphilic properties are desired. While detailed specific research findings focused solely on 10-fluoro-1-decanol in biological systems are not extensively documented in the provided sources, its structural characteristics make it a relevant compound in the broader exploration of how selective fluorination impacts the interaction of molecules with biological environments.
Physical Properties of 10-fluoro-1-decanol
Based on available information, 10-fluoro-1-decanol is described as a colorless or light yellow liquid or solid with a special smell chembk.comontosight.ai. It is reported to be soluble in many organic solvents, such as ethanol (B145695) and ether, at room temperature chembk.com.
| Property | Value | Source |
| Molecular Formula | C10H21FO | nih.govchembk.com |
| Molecular Weight | 176.27 g/mol | nih.govmolcore.com |
| Physical State | Liquid or solid | chembk.comontosight.ai |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | chembk.com |
Preparation Method
A common method for the preparation of 10-fluoro-1-decanol involves the reaction of 1-decanol with hydrogen fluoride (B91410) under appropriate conditions, where a hydrogen atom of 1-decanol is replaced by fluorine chembk.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-fluorodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21FO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGBNFNBKNPNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCF)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187040 | |
| Record name | Decanol, 10-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-64-5 | |
| Record name | Decanol, 10-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanol, 10-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Decanol, 10 Fluoro and Analogues
Established Synthetic Routes for Fluorinated Alcohols
Established methods for synthesizing fluorinated alcohols encompass several key reaction types, focusing on the introduction of fluorine or fluorinated fragments into a hydrocarbon scaffold or modifying existing fluorinated precursors.
Alkylation Reactions involving Fluorinated Alcohols
Alkylation reactions, particularly variations of the Williamson Ether Synthesis, have been employed in the chemistry of fluorinated alcohols, primarily for the formation of fluorinated ethers. fluorine1.rufluorine1.rufrancis-press.com While the direct application to synthesize fluorinated alcohols themselves is less common, the principles of alkylation are relevant in constructing molecules containing both fluorinated segments and alcohol functionalities.
Williamson Ether Synthesis Approaches in Polyfluoroalkanol Chemistry
The Williamson Ether Synthesis, a classic method for preparing ethers from alcoholates and alkyl halides, has been adapted for the synthesis of fluorinated ethers using polyfluoroalkanols. fluorine1.rufrancis-press.commasterorganicchemistry.com This involves the reaction of alkali metal alcoholates of polyfluoroalkanols with alkyl halides. fluorine1.ru Variations in reaction conditions, such as catalyst, solvent, temperature, and reaction time, as well as the method for generating the alcoholates, have been explored. fluorine1.ru For instance, the reaction of polyfluoroalkanol alcoholates with allyl halides can yield allyl ethers of polyfluorinated alcohols. fluorine1.ru Alkylation of alcoholates of polyfluoroalkanols with tosylates of non-fluorinated alcohols has also been reported for synthesizing series of ethers. fluorine1.ru
Radical Fluorination Strategies in Organic Synthesis
Radical fluorination strategies represent a significant approach for constructing carbon-fluorine bonds in organic synthesis. beilstein-journals.orgchinesechemsoc.orgcas.cn These methods typically involve the reaction of carbon-based radicals with sources of "atomic fluorine" or electrophilic fluorine reagents. beilstein-journals.orgcas.cn While direct radical fluorination of simple alkanols to produce terminally fluorinated alcohols like 10-fluoro-1-decanol might be challenging due to potential for side reactions and regioselectivity issues along the carbon chain, radical approaches have been successfully applied to site-selective fluorination in other systems, including allylic, benzylic, and vinylic positions. cas.cncas.cn The generation of carbon-centered radicals can be achieved through various methods, sometimes involving transition metals or photocatalysis. beilstein-journals.orgcas.cn
Functionalization of Hydrocarbon Decanol (B1663958) Derivatives for Fluorine Incorporation
Introducing a fluorine atom into a hydrocarbon decanol derivative, such as 1-decanol (B1670082), is a direct route to synthesize 10-fluoro-1-decanol. A reported method involves reacting 1-decanol with hydrogen fluoride (B91410) under appropriate conditions. chembk.com This reaction aims to replace a hydrogen atom in 1-decanol with fluorine. chembk.com The position of fluorination (at the terminal carbon) is a key aspect of this approach for synthesizing 10-fluoro-1-decanol specifically. Other functionalization strategies might involve converting a hydroxyl group to a leaving group followed by nucleophilic fluorination, or the addition of fluorinated reagents to unsaturated decanol derivatives. ucla.edunih.gov
Advanced Synthetic Approaches and Catalysis
More advanced synthetic approaches and catalytic methods have been developed for the synthesis of fluorinated alcohols, offering improved selectivity, milder conditions, and access to a wider range of structures.
Catalytic Hydrogenation in Fluorinated Alcohol Synthesis
Catalytic hydrogenation has been effectively utilized in the synthesis of fluorinated alcohols, particularly for the reduction of fluorinated carbonyl compounds like esters. acs.orgnih.gov This method allows for the selective conversion of ester groups to hydroxyl groups while retaining the fluorine atom(s) in the molecule. For example, the selective hydrogenation of α-fluorinated esters using bifunctional pincer-type ruthenium(II) catalysts has been shown to yield corresponding fluorinated alcohols in high yields under mild conditions. acs.orgnih.gov This approach is valuable for synthesizing fluorinated alcohols from readily available fluorinated ester precursors. Asymmetric hydrogenation of fluorinated allylic alcohols has also been developed for the preparation of chiral fluorohydrins. rsc.org While direct hydrogenation for introducing fluorine into decanol is not a typical application, catalytic hydrogenation of a suitably functionalized fluorinated decanoic acid derivative could potentially yield 10-fluoro-1-decanol.
Data Table: Selective Hydrogenation of α-Fluorinated Esters
| Substrate (α-Fluorinated Ester) | Catalyst | Conditions | Product (Fluorinated Alcohol) | Yield (%) | Selectivity (%) | Ref. |
| Methyl difluoroacetate (B1230586) | RuHCl(CO)(dpa) | 10 atm H₂, 40 °C, MeOH, NaOMe | Difluoroethanol | >99 | Quantitative | acs.org |
| Methyl trifluoroacetate (B77799) | RuHCl(CO)(dpa) | 10 atm H₂, 40 °C, MeOH, NaOMe | Trifluoroethanol | Satisfactory | Quantitative | acs.org |
| Ethyl 2,2-difluoropentenoate | RuHCl(CO)(dpa) | Mild conditions | 2,2-difluoropenten-1-ol | High | 99.6 | acs.org |
| (R)-2-fluoropropionate | RuHCl(CO)(dpa) or trans-RuH₂(CO)(dpa) | Mild conditions | (R)-2-fluoropropan-1-ol | >99 | High ee | acs.orgnih.gov |
Selective Functionalization Techniques for Fluorinated Alcohols
Selective functionalization of fluorinated alcohols, such as introducing C-C bonds at the α-hydroxyl position, is an area of ongoing research. Methods employing free-radical triggered domino reactions have been developed for selective functionalization of α-hydroxyl-C(sp³)−H bonds in polyfluorinated alcohols. acs.org These methods can provide efficient routes for C-C bond formation. acs.org Photochemical processes, often mediated by visible light and reagents like Selectfluor, have also been explored for the selective α-functionalization of free alcohols with heteroarenes. nih.gov Fluorinated alcohols themselves, like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), can act as unique media for selective functionalization reactions, influencing reactivity, site-selectivity, and stereoselectivity in C-H activation reactions. researchgate.netacs.orgrsc.orgresearchgate.net Their properties, including high ionizing power, strong hydrogen bond donating ability, mild acidity, and low nucleophilicity, contribute to their role in promoting various transformations without the need for external catalysts in some cases. researchgate.netacs.orgresearchgate.net
Derivatization and Functional Group Interconversion Studies
The hydroxyl group and the fluorine atom in 10-fluoro-1-decanol allow for various derivatization and functional group interconversion reactions.
While direct conversion of 10-fluoro-1-decanol to 10-bromo-1-decanol is not explicitly detailed in the search results, the synthesis of halogenated decanol analogues, such as 10-bromo-1-decanol, has been reported. One method for synthesizing 10-bromo-1-decanol involves the reaction of 1,10-decanediol (B1670011) with aqueous HBr, sometimes utilizing phase transfer catalysts like tetrabutylammonium (B224687) bromide. researchgate.net Microwave irradiation has also been employed in the synthesis of bromoalkanols from diols and aqueous HBr, achieving good yields and selectivity for monobromination. researchgate.net
Partially fluorinated alcohols, including those with the general structure FₙC₂n₊₁(CH₂)mOH, are valuable starting materials for the synthesis of fluorinated amphiphiles and surfactants. nih.gov These compounds possess both a hydrophobic fluorinated chain and a hydrophilic hydroxyl group, contributing to their amphiphilic nature. smolecule.com Examples include the synthesis of fluorinated phosphocholine (B91661) surfactants, which can be prepared from fluoroether alcohols through substitution reactions. sioc-journal.cn Another related compound, 10-(perfluorohexyl)-decanol, a terminally fluorinated alcohol analogous to hexadecanol, has been synthesized and studied for its mixing behavior with phospholipids, indicating its potential in applications like pulmonary surfactant replacement therapy. nih.gov The synthesis of fluorinated amphiphilic polymers that can self-assemble into micelles or vesicles has also been reported. whiterose.ac.uk
Process Optimization in Fluorinated Alcohol Synthesis Research
Process optimization in the synthesis of fluorinated alcohols and related compounds is crucial, particularly due to the challenging nature of handling fluorination reagents, which can be toxic and corrosive. chimia.ch Specialized laboratories equipped with high-performance ventilation, gas washers, and specific equipment like plastic reactors or high-pressure autoclaves are often necessary. chimia.ch Outsourcing preparative fluorination to specialized companies is also a common practice for both small and large-scale synthesis and process development. chimia.ch Optimization studies often involve varying parameters such as the loading of reagents, reaction temperature, and solvent systems. acs.orgrsc.org The use of fluorinated alcohols as solvents themselves can also be a part of process optimization, as they can significantly impact reaction outcomes. acs.orgrsc.org
Mechanistic Investigations and Theoretical Chemistry of Decanol, 10 Fluoro
Spectroscopic Probes for Reaction Monitoring and Structural Elucidation
Spectroscopic methods, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for probing the structure, dynamics, and interactions of molecules. In the context of fluorinated alcohols like 10-fluorodecan-1-ol, these techniques can provide detailed information about molecular conformation, hydrogen bonding networks, and the behavior of the fluorine atom.
Fourier-Transform Infrared (FTIR) Spectroscopy Studies of Alcohol Clusters
FTIR spectroscopy is a powerful technique for studying vibrational modes within molecules, which are sensitive to their local environment and interactions, such as hydrogen bonding. Studies on alcohol clusters, including fluorinated alcohols, using techniques like supersonic jet FTIR spectroscopy, have provided significant insights into their aggregation behavior and the nature of intermolecular hydrogen bonds. acs.orggoettingen-research-online.dedtu.dk
Research on fluorinated ethanol-water clusters, for instance, has shown how the presence of fluorine atoms influences the hydrogen bonding capabilities of the alcohol. goettingen-research-online.de Fluorinated alcohols tend to act as O-H--O hydrogen bond donors, a characteristic influenced by the electron-withdrawing effect of fluorine. goettingen-research-online.de The OH stretching vibrations in the FTIR spectra are particularly informative. Upon hydrogen bond formation, the OH stretching band typically shifts to lower frequencies (red-shifts) and broadens, with an increase in intensity. goettingen-research-online.de The extent of this shift and broadening can provide information about the strength and nature of the hydrogen bond.
While specific FTIR studies on 10-fluorodecan-1-ol clusters were not found, the principles observed in studies of shorter-chain fluorinated alcohols are applicable. The long hydrocarbon chain in 10-fluorodecan-1-ol would introduce additional complexity related to van der Waals interactions and conformational possibilities, but the terminal hydroxyl group and fluorine atom would still participate in hydrogen bonding and exhibit characteristic vibrational modes detectable by FTIR. Studies on the self-assembly of peptides in aqueous mixtures of fluorinated alcohols have also utilized ATR-FTIR to confirm structural changes, highlighting the utility of FTIR in probing molecular conformation in the presence of these compounds. plos.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems
NMR spectroscopy, particularly the use of fluorine-19 (¹⁹F) NMR, is exceptionally useful for studying fluorinated compounds. The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in good sensitivity, and its chemical shift range is significantly larger than that of ¹H NMR, making it highly sensitive to subtle changes in electron distribution and chemical environment. scholaris.cacfplus.cz
¹⁹F NMR is a valuable tool for identifying and quantifying fluorine-containing species in various matrices. scholaris.ca Its sensitivity allows for the detection of fluorinated compounds at relatively low concentrations. scholaris.ca Unlike mass spectrometry, ¹⁹F NMR provides an unbiased snapshot of all observable fluorinated species in a sample without requiring prior knowledge of their structures. scholaris.ca
¹⁹F NMR has been successfully used to monitor the degradation and transformation of fluorinated organic compounds and to detect their presence in complex environmental samples. scholaris.ca This highlights its potential for tracking 10-fluorodecan-1-ol in various systems, although specific applications to this compound were not detailed in the search results. The technique's ability to differentiate between different fluorine-containing molecules makes it powerful for studying reactions involving 10-fluorodecan-1-ol or its presence in mixtures.
Computational Modeling and Quantum Chemical Studies
Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in complementing experimental spectroscopic studies by providing theoretical insights into molecular properties, reaction mechanisms, and intermolecular interactions.
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method for calculating the electronic structure of molecules, which can then be used to predict various properties, including geometries, energies, vibrational frequencies, and spectroscopic parameters (like NMR chemical shifts). DFT calculations can help in understanding the potential energy surface of a molecule, identifying stable conformers, and calculating the energetics of interactions. acs.orggoettingen-research-online.denih.govnih.govsciencepublishinggroup.comd-nb.info
DFT has been applied to study the properties of various fluorinated alcohols. These calculations can support the assignment of experimental spectroscopic bands by predicting vibrational frequencies and intensities. acs.orggoettingen-research-online.de They can also be used to investigate reaction pathways and transition states in reactions involving fluorinated alcohols. nih.gov
DFT calculations are particularly valuable for studying hydrogen bonding in systems involving fluorinated alcohols. By calculating the interaction energies and optimizing the geometries of hydrogen-bonded clusters, DFT can provide quantitative information about the strength and geometry of hydrogen bonds. acs.orgnih.gov Studies using DFT have confirmed that fluorinated alcohols are strong hydrogen bond donors, and the calculations can help elucidate the factors influencing this donor ability, such as the inductive effect of fluorine atoms. goettingen-research-online.de
Data Table: Compound Information
| Compound Name | PubChem CID | Molecular Formula |
| Decanol (B1663958), 10-fluoro- | 9546 | C₁₀H₂₁FO |
| 10-fluorodecan-1-ol | 9546 | C₁₀H₂₁FO |
Cluster Structure Analysis of Decanol Systems
Studies on the cluster structure of decanol systems, while often focusing on the non-fluorinated analog (1-decanol), provide a foundational understanding of the self-assembly behavior of decanol molecules. Quantum-chemical methods have been used to analyze different cluster structures of n-heptanol and n-octanol, establishing optimized structures and IR spectra for clusters containing varying numbers of molecules. researchgate.net For 1-decanol (B1670082), quantum-chemistry calculations suggest that the solid phase is formed by clusters of three molecules, while the liquid phase consists of clusters of five molecules. researchgate.net Unlike smaller alcohols, 1-decanol appears to form chain-like clusters. researchgate.net The thermodynamics of two-dimensional cluster formation at the air/water interface for n-decanol indicate that trimers can be formed, while for n-octanol, the formation of small aggregates is not possible. researchgate.net These studies highlight the influence of alkyl chain length on cluster formation and structure.
Data Table: Decanol Cluster Formation Thermodynamics (Theoretical)
| Alcohol | ΔGcl∞ (kJ/mol) | Cluster Formation |
| n-Octanol | > 0 | Does not take place |
| n-Decanol | ~ 0 | Trimers can be formed |
| Higher Alcohols | < 0 | Infinitely large clusters |
Note: Data derived from quantum chemical analysis of 2D cluster formation thermodynamics. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and their interactions in various environments, including lipid bilayers and interfaces.
Interactions with Lipid Bilayers and Membrane Mimics
MD simulations are widely used to study the interactions of various molecules, including amphiphiles, with lipid bilayers and membrane mimics. These simulations help elucidate how molecules insert into, move within, and affect the structure and dynamics of biological membranes. Studies involving complex lipid bilayers mimicking plasma membranes have revealed the formation of nano-clusters of certain lipid species and correlations between membrane curvature and lipid clustering. plos.org Membrane mimics like bicelles and nanodiscs are also studied using MD simulations to understand their structural and dynamic properties and how well they represent lipid bilayers. nih.gov While specific studies on 10-fluoro-decanol interactions with lipid bilayers were not prominently found, MD simulations are a standard approach for investigating the behavior of amphiphiles, including fluorinated ones, in such environments. nih.gov
Packing Structures of Partially Fluorinated Amphiphiles
Molecular dynamics simulations have been employed to study the packing structures of partially fluorinated amphiphile monolayers supported on liquid surfaces. Studies on molecules like CF₃(CF₂)₉CH₂COOH have provided insights into the interplay between molecular flexibility and packing structure. aip.orgaip.org These simulations can predict the collective tilt angle of molecules in the monolayer, which is found to be a sensitive function of the area per molecule and is smaller compared to alkane alcohols and acids. aip.orgaip.org The difference in size between fluorocarbon segments and hydrocarbon segments or head groups can lead to subtle changes in packing structure and the stability of tilted versus untilted structures. aip.orgaip.org
Research Finding: Collective Tilt Angle in Partially Fluorinated Amphiphile Monolayers Molecular dynamics simulations indicate that the collective tilt angle in monolayers of partially fluorinated amphiphiles is a sensitive function of the area per molecule and is typically smaller than in monolayers of alkane alcohols and acids. aip.orgaip.org
Micro-kinetic Modeling of Catalytic Reaction Mechanisms
Micro-kinetic modeling is a computational tool used to simulate the evolution of species concentrations over time in catalytic systems, providing a detailed description of the reaction mechanism. researchgate.netkit.edu This approach involves setting up a network of elementary reactions and incorporating information about the rates and stabilities of intermediates. kit.edu Micro-kinetic models can be used to validate proposed mechanisms, identify catalyst resting states, optimize reaction conditions, and improve catalyst design. researchgate.net While the provided search results discuss micro-kinetic modeling in the context of various catalytic reactions, including those involving organometallic catalysts and heterogeneous processes, specific applications to reactions involving decanol, 10-fluoro- were not found. researchgate.netkit.edumpg.de However, the methodology is broadly applicable to understanding the kinetics and mechanisms of reactions involving different organic molecules.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are computational approaches used to correlate the structural and molecular properties of compounds with their biological activities or other properties. nih.govexcli.de This allows for the prediction of the activity of new or untested compounds. nih.govnih.gov
Computational Approaches for Predicting Bioactivity of Fluorinated Compounds
Computational approaches, including QSAR and molecular docking, are valuable tools for predicting the bioactivity of chemical compounds, including fluorinated ones. nih.govresearchgate.netfrontiersin.org QSAR methods build statistical models linking biological activities to molecular properties derived from 2D or 3D structures. nih.govnih.gov These models require a training set of compounds with known biological activities. nih.govnih.gov Molecular descriptors used in QSAR can account for electronic properties, hydrophobicity, steric effects, and topology, and can be determined theoretically via computational chemistry. excli.de
Different QSAR methodologies exist, including 2D-QSAR based on molecular topology and 3D-QSAR which considers the 3D structure and surrounding molecular fields. nih.govnih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are examples of 3D-QSAR approaches. nih.gov Machine learning algorithms, particularly deep neural networks, have significantly boosted the application of QSAR for predicting molecular activities. acs.org
Computational approaches for predicting bioactivity of fluorinated compounds may involve simulating interactions with biological targets like lipid bilayers or proteins. For instance, MD simulations can assess permeability through lipid bilayers, while docking studies can target specific proteins. QSAR models for predicting bioactivity can be trained using various descriptors such as logP, polar surface area, and hydrogen bond donors.
Data Table: Examples of Molecular Descriptors Used in QSAR
| Descriptor Type | Examples |
| Physicochemical | LogP, Polar Surface Area, Hydrogen Bond Donors |
| Electronic Properties | (Implicit in some descriptors) |
| Steric Effects | (Implicit in some descriptors) |
| Topology | (Implicit in some descriptors) |
Relationship between Molecular Structure and Biological/Toxicological Effects
Investigations into the specific relationship between the molecular structure of 10-fluoro-1-decanol (C₁₀H₂₁FO) and its biological or toxicological effects are limited in readily available scientific literature. The compound consists of a ten-carbon aliphatic chain with a hydroxyl group at one end and a single fluorine atom at the terminal (C10) position nih.govchembk.com. This structure places it within the class of fluorinated alcohols.
While comprehensive studies detailing how the position and presence of the single fluorine atom in 10-fluoro-1-decanol specifically influence its interactions with biological systems or its toxicological profile are not extensively documented, general observations regarding fluorinated compounds and long-chain alcohols can provide some context, though these should not be directly extrapolated as specific findings for 10-fluoro-1-decanol.
For long-chain aliphatic alcohols, studies on non-fluorinated compounds have indicated that chain length can influence toxicity and biological interactions, often showing a relationship between increasing chain length and certain toxicological endpoints up to a certain point where solubility becomes a limiting factor epa.govresearchgate.netoecd.orgresearchgate.net. However, the effect of a single fluorine substitution on this general trend for a decanol is not clearly defined in the available information for 10-fluoro-1-decanol.
Similarly, research on perfluorinated alkyl substances (PFAS), which have multiple fluorine atoms along a carbon chain, has demonstrated relationships between chain length and toxicity, with longer-chain PFAS often exhibiting increased toxicity and bioaccumulation potential mst.dkresearchgate.netacs.orgresearchgate.net. However, 10-fluoro-1-decanol, with only one fluorine atom, is structurally distinct from these highly fluorinated compounds, and the mechanisms governing their toxicity may differ significantly.
Environmental Fate and Toxicological Research of Fluorinated Alcohols Including 10 Fluoro Decanol Analogues
Environmental Distribution and Pathways
Fluorotelomer alcohols, including analogues like 10-fluoro-decanol, can enter the environment through various pathways throughout their life cycle, from production and use in consumer products to their disposal. rsc.orgrsc.org Their physical and chemical properties, such as volatility and water solubility, influence their distribution across different environmental matrices. utoronto.camst.dk
Presence in Consumer Products and Indoor Environments (e.g., Fluorotelomer Alcohols)
Fluorotelomer alcohols are consistently detected in consumer products, where they may be present as residual monomers, impurities, or degradation products of fluorotelomer-based polymers used for surface treatments. rsc.orgrsc.orgchromatographyonline.com These products include textiles, carpets, paper, and food packaging, where FTOHs provide hydro- and oleophobic characteristics. rsc.orgrsc.orgchromatographyonline.comrivm.nlontosight.ai The presence of FTOHs in consumer products indicates they can be released into indoor environments. rsc.orgrsc.orgchromatographyonline.comresearchgate.net Studies have shown that FTOHs can off-gas from treated products into indoor air. chromatographyonline.comresearchgate.net While specific data for 10-fluoro-decanol concentrations in consumer products or indoor air are less commonly reported compared to shorter-chain FTOHs like 6:2 and 8:2 FTOH, the general presence and off-gassing behavior of FTOHs suggest that 10-fluoro-decanol, as a related compound, could also be present. chromatographyonline.commst.dkresearchgate.net
Transport and Transformation in Environmental Matrices
Once released, FTOHs can undergo transport and transformation in various environmental compartments, including air, water, soil, and sediment. rsc.orgalsglobal.euitrcweb.org Due to their relatively low water solubility and higher vapor pressure compared to perfluorinated acids, FTOHs are expected to partition into the atmosphere following release. utoronto.camst.dk Atmospheric transport can lead to their wide dissemination. utoronto.caalsglobal.eumst.dk
In aqueous environments, FTOHs have been detected in surface water, groundwater, and drinking water supplies. alsglobal.eu Their presence in water can be attributed to sources such as wastewater treatment works and landfill leachate. alsglobal.eu
Transformation of FTOHs in environmental matrices can lead to the formation of per- and polyfluoroalkyl substances (PFAS), including perfluorocarboxylic acids (PFCAs). rsc.orgalsglobal.euutoronto.ca This transformation is a key aspect of their environmental fate, as persistent PFCAs can accumulate and pose long-term environmental and health concerns. rsc.orgalsglobal.euutoronto.ca The transformation pathways are influenced by the specific environmental matrix and conditions. itrcweb.orgdigitellinc.comrsc.org
Degradation and Persistence Studies
The degradation and persistence of fluorinated alcohols like 10-fluoro-decanol are critical for understanding their environmental longevity and potential to form more persistent transformation products. The presence of the strong carbon-fluorine bond contributes to the persistence of fluorinated compounds. encyclopedia.pubcanada.ca However, the structure of FTOHs, containing a non-fluorinated alcohol group, makes them susceptible to transformation processes that can break down the molecule, albeit often leading to the formation of stable perfluorinated acids. rsc.orgutoronto.ca
Aerobic and Anaerobic Transformation in Soil and Aquatic Sediment Systems
Biotransformation of FTOHs has been documented in various environmental matrices, including soil, sludge, and sediment, under both aerobic and anaerobic conditions. rsc.orgdigitellinc.comresearchgate.netresearchgate.net These processes can result in the formation of PFCAs. rsc.orgdigitellinc.comresearchgate.netresearchgate.net
Under aerobic conditions, FTOHs are generally found to degrade faster than under anaerobic conditions. rsc.orgdigitellinc.com For example, studies on 8:2 FTOH have shown relatively faster biotransformation under oxic conditions compared to anaerobic conditions like sulfate-reducing or iron-reducing environments. digitellinc.com Aerobic biotransformation of FTOHs typically proceeds through a series of oxidation steps, converting the alcohol to an aldehyde and then to a carboxylic acid (fluorotelomer carboxylic acid), which can subsequently undergo further degradation, including beta-oxidation, leading to shorter-chain PFCAs. utoronto.caresearchgate.netnih.gov
Anaerobic transformation of FTOHs can also occur, although often at slower rates and potentially yielding different transformation products compared to aerobic conditions. rsc.orgdigitellinc.comresearchgate.netresearchgate.net Studies on 6:2 FTOH and 8:2 FTOH in anaerobic sediment and sludge have shown biotransformation, although the extent and products can vary depending on the specific anaerobic conditions and microbial communities present. rsc.orgdigitellinc.comresearchgate.netresearchgate.net
While specific studies detailing the aerobic and anaerobic transformation rates and products solely for 10-fluoro-decanol are limited in the provided search results, the research on other FTOHs provides a strong indication of the likely transformation pathways and relative persistence of 10-fluoro-decanol in soil and sediment systems. The longer fluorinated chain in 10-fluoro-decanol (a 10:1 FTOH analogue, potentially leading to C10 and shorter PFCAs upon complete degradation) compared to 6:2 or 8:2 FTOH may influence its specific transformation rates and the distribution of degradation products.
Phototransformation Mechanisms of Fluorinated Compounds in Aqueous Environments
Phototransformation, or degradation induced by light, can contribute to the breakdown of fluorinated compounds in aqueous environments, particularly in surface waters exposed to sunlight. acs.orgnih.govscholaris.ca While many perfluorinated substances are highly resistant to direct photolysis due to the strength of the C-F bond, polyfluorinated substances like FTOHs, which contain C-H bonds and other functional groups, can be susceptible to indirect photolysis mediated by reactive species generated in sunlit water, such as hydroxyl radicals. acs.orgnih.govresearchgate.netacs.org
Studies on the phototransformation of various fluorinated compounds, including some with fluorinated alcohol or related structures, have demonstrated that photolytic processes can lead to defluorination and the formation of transformation products. acs.orgnih.govresearchgate.netacs.org The extent and pathways of phototransformation depend on factors such as the specific chemical structure, the presence of photosensitizers, and the characteristics of the water matrix (e.g., pH, dissolved organic matter). acs.orgnih.govresearchgate.netacs.org
While direct phototransformation studies specifically on 10-fluoro-decanol were not detailed in the search results, research on the photolysis of other fluorinated substances suggests that photolytic processes could contribute to the environmental fate of 10-fluoro-decanol in sunlit aquatic systems, potentially leading to the formation of shorter-chain fluorinated compounds and fluoride (B91410) ions. acs.orgnih.govresearchgate.netacs.org
Biodegradation of Carbon-Fluorine Bonds in Alkanes
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which contributes significantly to the environmental persistence of per- and polyfluoroalkyl substances. encyclopedia.pubcanada.ca Complete biodegradation of fluorinated compounds often requires the cleavage of these strong C-F bonds, a process known as defluorination. researchgate.netnih.gov
While perfluorinated alkanes and acids are highly resistant to biodegradation and defluorination, polyfluorinated compounds like FTOHs, which contain hydrogenated carbon atoms adjacent to the fluorinated chain, are more susceptible to microbial transformation. utoronto.caencyclopedia.pubresearchgate.netnih.govmdpi.com The biodegradation of FTOHs typically initiates at the hydrogenated portion of the molecule, often through oxidation of the alcohol group, followed by a process that can progressively remove CF2 units from the fluorinated chain, ultimately leading to the formation of perfluorinated carboxylic acids. utoronto.caresearchgate.netnih.gov
Research on the biodegradation of FTOHs, such as 8:2 FTOH, has provided evidence of defluorination and the mineralization of some fluorinated carbon atoms under specific microbial conditions, although the extent of complete mineralization can be limited, with stable PFCAs being the primary end products. researchgate.netnih.gov The biodegradation pathways involve a series of enzymatic reactions that can cleave C-C bonds and, to a lesser extent, C-F bonds, particularly those in the vicinity of the functional group. utoronto.caresearchgate.netnih.govnih.govmdpi.com
For 10-fluoro-decanol, as a fluorotelomer alcohol, its biodegradation is expected to follow similar pathways observed for other FTOHs, initiating at the alcohol end and potentially leading to the formation of shorter-chain fluorinated acids through processes that may involve some degree of defluorination from the polyfluorinated chain. utoronto.caresearchgate.netnih.gov However, the complete breakdown of the perfluorinated portion of the molecule, which would involve extensive C-F bond cleavage, remains a significant challenge for biodegradation. encyclopedia.pubcanada.camdpi.com
Data Table: Representative Transformation Products of Fluorotelomer Alcohols
| Parent Compound | Environmental Matrix | Conditions | Representative Transformation Products | Source |
| 8:2 FTOH | Mixed bacterial culture, Activated sludge | Aerobic | Fluorotelomer aldehydes (FTALs), Fluorotelomer carboxylic acids (FTCAs), Fluorotelomer unsaturated carboxylic acids (FTUCAs), Perfluorooctanoic acid (PFOA), Short-chain PFCAs (e.g., PFHxA, PFPeA, PFBA) | utoronto.caresearchgate.netnih.gov |
| 8:2 FTOH | AFFF-impacted soils | Oxic | 8:2 FTCA, 8:2 FTUA, 7:2 sFTOH, 7:3 acid, PFOA | digitellinc.com |
| 8:2 FTOH | AFFF-impacted soils | Nitrate-reducing | 8:2 FTCA, 8:2 FTUA, 7:2 sFTOH, PFOA | digitellinc.com |
| 6:2 FTOH | Aerobic soil, sediment, activated sludge | Aerobic | 5:3 Acid, PFPeA, PFHxA | researchgate.netresearchgate.net |
Note: This table presents representative transformation products observed in studies of fluorotelomer alcohols, primarily 8:2 FTOH and 6:2 FTOH. The specific products and their yields can vary depending on the environmental conditions and microbial communities. While 10-fluoro-decanol is expected to undergo similar transformation pathways, the resulting PFCAs would likely include longer chains, such as perfluorodecanoic acid (PFDA) and shorter homologues, depending on the extent of degradation.
Detailed Research Findings (Summary based on FTOH behavior relevant to 10-fluoro-decanol):
Research on fluorotelomer alcohols indicates that they serve as precursors to persistent perfluorinated carboxylic acids (PFCAs). rsc.orgalsglobal.euutoronto.ca The biotransformation of FTOHs, including likely for 10-fluoro-decanol, is a significant source of PFCAs in the environment. rsc.orgalsglobal.euutoronto.ca Studies using isotopically labeled FTOHs have provided direct evidence of their breakdown and the formation of PFCAs. utoronto.canih.gov
The rate and extent of FTOH degradation are influenced by environmental conditions. rsc.orgdigitellinc.comresearchgate.netresearchgate.net Aerobic conditions generally favor faster degradation compared to anaerobic conditions, although transformation can occur in both environments. rsc.orgdigitellinc.comresearchgate.netresearchgate.net The specific microbial community and the availability of nutrients and electron acceptors play crucial roles in the biotransformation process. rsc.orgdigitellinc.com
Phototransformation can also contribute to the degradation of fluorinated compounds in aqueous systems, with the potential for defluorination and product formation depending on the specific compound structure and light conditions. acs.orgnih.govresearchgate.netacs.org
Despite these transformation processes, the presence of the highly stable perfluorinated chain in FTOHs means that their complete mineralization (breakdown to inorganic fluoride and carbon dioxide) is often limited, and persistent PFCAs are commonly observed as terminal degradation products. utoronto.caencyclopedia.pubcanada.caresearchgate.netnih.gov
Metabolite Identification and Fate Tracking of Fluorinated Alcohols
The environmental fate and biological processing of fluorinated alcohols involve various transformation pathways. Research indicates that fluorotelomer alcohols can undergo biotransformation and abiotic degradation, leading to the formation of more persistent perfluorinated acids. magtech.com.cnpurdue.edursc.orgutoronto.caresearchgate.net This transformation is a key factor in the ubiquitous distribution of PFCAs in the environment. magtech.com.cn
Studies on the aerobic biodegradation of fluorotelomer alcohols, such as 8:2 FTOH (a 10-carbon fluorinated alcohol analogue), have demonstrated their potential to degrade in microbial systems, including activated sludge and soil. purdue.edumst.dkutoronto.canih.gov The degradation pathways can involve oxidation mechanisms, ultimately yielding perfluorinated carboxylic acids. mst.dkutoronto.caresearchgate.net For instance, 8:2 FTOH has been shown to transform into perfluorooctanoic acid (PFOA) and other perfluorinated acids through a process that includes the formation of intermediate metabolites like telomer aldehydes and unsaturated acids. utoronto.caresearchgate.net The rate of degradation can be influenced by environmental conditions, with aerobic conditions generally promoting faster degradation compared to anaerobic conditions. rsc.org
Metabolite identification studies, particularly in laboratory settings using techniques like liquid chromatography tandem mass spectrometry (LC/MS/MS) and gas chromatography equipped with a microwave plasma detector (GC/MPD), have been crucial in tracking the fate of fluorinated alcohols. purdue.eduutoronto.caoup.com These studies have identified various transformation products, confirming that fluorotelomer alcohols serve as precursors to PFCAs. purdue.eduutoronto.caresearchgate.net While extensive metabolism of FTOHs has been observed in some organisms, the extent and specific pathways can vary across species. oup.com
Data on the specific metabolism and fate of 10-fluoro-decanol (Decanol, 10-fluoro-) is limited in the provided search results, with most detailed metabolic studies focusing on fluorotelomer alcohols like 8:2 FTOH. However, the general principles of biotransformation observed for other fluorinated alcohols, particularly those with similar chain lengths and the presence of C-H bonds, suggest that 10-fluoro-decanol would also be subject to environmental and biological transformation processes, potentially yielding shorter-chain fluorinated acids or other metabolites.
Ecotoxicological Implications
Research on the ecotoxicity of fluorotelomer alcohols has shown varying degrees of toxicity depending on the specific compound and the test organism. For example, studies using Tetrahymena thermophila have indicated that shorter-chain FTOHs like 4:2 and 6:2 FTOH can impair population growth, while longer-chain FTOHs like 8:2 and 10:2 FTOH showed no such inhibition in the tested systems. nih.gov However, the volatility of these compounds can complicate toxicity testing, highlighting the need for appropriate experimental setups. nih.gov
The persistence and potential for bioaccumulation of fluorinated substances, including those derived from fluorinated alcohols, necessitate thorough ecotoxicological assessment. nih.gov The widespread detection of PFCAs in wildlife and humans underscores the importance of understanding the environmental pathways and potential impacts of their precursors. purdue.edu
Comparative Toxicity of Fluorinated vs. Hydrocarbon Surfactants
Fluorinated surfactants, which can be derived from or are analogous in application to fluorinated alcohols, exhibit distinct properties compared to hydrocarbon surfactants. msu.eduresearchgate.net These differences in chemical structure and properties lead to variations in their environmental behavior and potential toxicity. msu.eduresearchgate.net
Studies comparing the transport effects of perfluorinated and hydrocarbon surfactants on environmental co-contaminants have shown that they can influence the mobility of pollutants differently in systems like groundwater. msu.edu Perfluorinated surfactants have been observed to increase the transport of neutral pollutants while decreasing the transport of cationic pollutants, exhibiting different effects compared to hydrocarbon surfactants under similar conditions. msu.edu
In the context of firefighting foams, where both fluorinated and hydrocarbon surfactants are used, comparative ecotoxicity assessments have been conducted. publications.gc.caacs.org While fluorinated foams (AFFF) have been associated with greater chronic impact due to the persistence of fluorinated surfactants, fluorine-free foams containing hydrocarbon surfactants can present a greater acute impact to the aquatic environment, potentially due to factors like the utilization of dissolved oxygen during biodegradation. publications.gc.ca
The unique properties of fluorinated surfactants, such as their ability to achieve very low surface tension and their chemical and thermal stability, make them valuable in certain applications where hydrocarbon surfactants may not perform as effectively. researchgate.netresearchgate.net However, concerns regarding the persistence and potential toxicity of long-chain fluorinated compounds have driven interest in developing more environmentally friendly alternatives, including those with shorter fluorocarbon chains or non-fluorinated structures. researchgate.netnih.gov
Environmental Risk Assessment Methodologies for Fluorinated Substances
Assessing the environmental risks posed by fluorinated substances, including fluorinated alcohols and their transformation products, is a complex undertaking that requires robust methodologies. nih.govoup.comwho.int Given the large number and diversity of PFAS, prioritizing chemicals for assessment is crucial due to limited monitoring and testing resources. nih.govoup.com
Environmental risk assessment typically involves evaluating the persistence, bioaccumulation, and toxicity (PBT) of substances, as well as considering expected degradation products and exposure pathways. epa.govnih.gov Methodologies are being developed to evaluate the risks of PFAS, including approaches for assessing individual substances and mixtures. epa.govwho.int
A key challenge in assessing the risk of PFAS, including fluorinated alcohols, is the lack of comprehensive data for many compounds. nih.gov This includes limitations in analytical methods for detecting the full spectrum of PFAS in various environmental matrices and a need for more research on their environmental fate and toxicological effects. nih.govoup.commdpi.com Standardized methods for PFAS detection in matrices like drinking water, non-potable water, soil, sediment, and tissues are available, but harmonized protocols for a broader range of PFAS and matrices are still needed. oup.commdpi.com
Risk assessment methodologies for fluorinated substances are continually evolving to address the complexities associated with these compounds, including the potential for additive effects from mixtures and the challenges in predicting their behavior based on properties like octanol-water partition coefficients, which may not be directly applicable due to their unique surfactant properties. epa.govmst.dkitrcweb.org
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography remains a cornerstone of analytical chemistry for separating complex mixtures. For fluorinated compounds, specific stationary phases and mobile phases are often employed to leverage the distinct interactions of the carbon-fluorine bond.
Gas chromatography (GC), often coupled with mass spectrometry, is a widely used technique for the analysis of volatile and semi-volatile fluorinated compounds. jeol.comchromatographyonline.comnih.gov While electron ionization (EI) and chemical ionization (CI) can sometimes make observing molecular ions difficult for these compounds, softer ionization techniques like field ionization (FI) can be beneficial for molecular weight determination. jeol.com GC/chemical ionization mass spectrometry (GC/CI-MS) has been successfully applied to the analysis of fluorotelomer alcohols (FTOHs), which are structurally related to 10-fluoro-1-decanol, with positive chemical ionization (PCI) mode frequently yielding a prominent molecular ion [M+H]⁺. nih.gov Specialized GC columns, such as semi-polar phases, can provide adequate separation for various fluorinated substances. nih.gov
Chiral gas chromatography is a powerful tool for resolving enantiomers of various compounds, including alcohols. chromatographyonline.com For chiral alcohols, derivatization to form volatile esters, such as acetates or fluorinated acyl groups, can improve volatility and enhance separation on chiral stationary phases. nih.gov Fluorine substitution near a chiral center can influence the stereoselectivity of reactions and separations. nih.gov Chiral ionic liquids have also been explored as stationary phases in GC for the enantiomeric separation of various compounds, including alcohols. researchgate.net
High-Performance Liquid Chromatography (HPLC) is essential for the analysis of less volatile or non-volatile fluorinated compounds. The use of fluorinated stationary phases in HPLC offers distinct selectivity compared to traditional alkyl (C8 or C18) phases, making them particularly useful for separating fluorinated molecules and polar analytes. silicycle.comchromatographyonline.comsigmaaldrich.comchromatographyonline.comnih.govchromatographyonline.com These phases, such as those incorporating pentafluorophenyl (PFP) moieties, can provide enhanced dipole, π-π, charge transfer, and ion-exchange interactions. chromatographyonline.comsigmaaldrich.com
Reversed-phase HPLC is a common mode for analyzing fluorinated analytes. chromatographyonline.comnih.gov Fluorinated stationary phases behave similarly to reversed-phase silica (B1680970) gels, and the retention of compounds is influenced by their hydrophobic character and the percentage of fluorine atoms. silicycle.com Fluorinated carboxylic acids can be utilized as ion-pairing reagents in reversed-phase chromatography. These reagents can increase the retention of oppositely charged analytes while decreasing the retention of similarly charged ones, offering a means to modify selectivity and retention for organic acids. nih.govacs.org
Supercritical Fluid Chromatography (SFC) is recognized as a valuable technique for the analysis of fluorinated compounds, including for chiral separations. perkinelmer.comchromatographytoday.comresearchgate.netselerity.com SFC utilizes a mobile phase typically consisting of non-toxic CO₂ and an organic modifier, often an alcohol. perkinelmer.comchromatographytoday.com This makes SFC a greener alternative to normal phase HPLC. perkinelmer.comchromatographytoday.com Fluorinated chiral stationary phases have seen a resurgence in SFC, specifically developed to explore fluorophilic retention mechanisms and enhance the enantioseparation of fluorinated compounds. perkinelmer.comchromatographytoday.comresearchgate.net SFC-MS is also employed for the non-target screening of fluorinated compounds. chemrxiv.orgchromatographyonline.com SFC can be particularly effective for analyzing fluorinated polymers that may be insoluble in common HPLC solvents or non-volatile for GC. selerity.com
High-Performance Liquid Chromatography (HPLC) with Fluorinated Stationary Phases
Mass Spectrometry (MS)
Mass spectrometry (MS) is a critical detection technique coupled with chromatography for the identification and quantification of fluorinated compounds. chromatographyonline.comeuropa.eunih.govchromatographyonline.com LC-MS, particularly LC-MS/MS using triple quadrupole detection (LC-QqQ), is considered a standard method for detecting fluorinated residuals, offering high sensitivity and selectivity. chromatographyonline.com GC-MS and LC-MS/MS are commonly used for analyzing volatile and non-volatile per- and polyfluoroalkyl substances (PFAS), a broad class that includes some fluorinated alcohols. chromatographyonline.comeuropa.eu
LC-MS and GC-MS for Product Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and quantification of fluorinated alcohols, including fluorotelomer alcohols (FTOHs) such as 10:2 FTOH (which is related to 10-fluoro-1-decanol, though 10-fluoro-1-decanol itself is a monofluoro compound, while FTOHs have a perfluorinated chain). nih.govosti.govnih.govsigmaaldrich.comresearchgate.net These methods are widely used in the analysis of fluorinated compounds in environmental and commercial samples. osti.govnih.gov
LC-MS is particularly useful for less volatile or thermally labile compounds, while GC-MS is suitable for more volatile species. For instance, GC/MS has been used for the quantitative analysis of 8:2 FTOH in soil with a low instrument detection limit. sigmaaldrich.com LC/MS has been employed for the detection of FTOHs in complex matrices like fluorotelomer-based commercial products. nih.gov The choice between LC-MS and GC-MS depends on the specific properties of the analyte and the matrix.
Fragmentation Pattern Analysis of Fluorinated Alcohols
Mass spectrometry provides valuable information through the analysis of fragmentation patterns. When ionized, molecules break down into characteristic fragments, providing a fingerprint for identification. In the case of fluorinated compounds, fragmentation can involve the loss of fluorine atoms or hydrogen fluoride (B91410) (HF). whitman.edu For example, the loss of a fragment with a mass of 19 corresponds to the loss of a fluorine atom, and a loss of 20 mass units can indicate the loss of HF. whitman.edu
Studies on fluorotelomer alcohols (FTOHs) by atmospheric pressure chemical ionization (APCI) mass spectrometry have shown characteristic fragmentation patterns. nih.gov For instance, FTOHs primarily lose H₂O and HF. nih.gov Protonated molecules are often observed as the base peak in APCI spectra, which can be selected as precursor ions for MS/MS experiments to obtain further fragmentation details. nih.gov While specific fragmentation data for 10-fluoro-1-decanol was not extensively found in the search results, general principles of fluorinated alcohol fragmentation, including losses of F and HF, are applicable. whitman.edu
Advanced Spectroscopic Characterization
Spectroscopic methods provide detailed information about the structure and functional groups of chemical compounds.
High-Resolution NMR (e.g., ¹H, ¹³C, ¹⁹F) for Structural Elucidation of Fluorinated Alcohols
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is a crucial tool for the structural elucidation of fluorinated alcohols. nih.govnih.govosti.govacs.orgacs.orgnih.govchemicalbook.comresearchgate.net ¹H and ¹³C NMR provide information about the hydrogen and carbon frameworks of the molecule, respectively. osti.govchemicalbook.comresearchgate.netrsc.org The chemical shifts and coupling patterns in these spectra are influenced by the presence of the fluorine atom and the hydroxyl group.
Specifically for fluorinated compounds, ¹⁹F NMR is highly informative due to the high sensitivity and the wide range of chemical shifts for fluorine nuclei, which are very sensitive to their electronic environment. osti.govacs.orgacs.orgnih.gov ¹⁹F NMR can be used to confirm the presence and position of fluorine atoms in the molecule and to study interactions involving the fluorine atom. acs.orgacs.org For example, ¹⁹F NMR has been used to determine the enantiomeric excess and absolute configuration of fluorine-labeled alcohols. acs.org
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule, such as the hydroxyl (-OH) group in 10-fluoro-1-decanol. d-nb.infocdnsciencepub.comrsc.orgacs.orgnist.govnist.gov IR spectra show characteristic absorption bands corresponding to the vibrations of different chemical bonds. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, which is indicative of hydrogen bonding. d-nb.infoacs.org The presence of fluorine atoms can influence the frequencies of nearby functional groups due to their electronegativity.
Studies on fluorinated alcohols have utilized IR spectroscopy to investigate hydrogen bonding and conformational preferences. rsc.orgacs.orgresearchgate.net For example, IR spectroscopy has been used to study the hydrogen bond networks in protonated fluorinated alcohol clusters, showing that fluorination can significantly impact these structures. rsc.org The position and shape of the O-H stretching band in the IR spectrum can provide insights into the nature and strength of hydrogen bonding in liquid fluorinated alcohols and their mixtures. acs.org
While a specific IR spectrum for 10-fluoro-1-decanol was not found, IR spectroscopy is a standard technique for confirming the presence of the alcohol functional group and gaining information about its interactions. d-nb.infonist.govnist.gov
Research Applications and Future Directions for Decanol, 10 Fluoro
Pharmaceutical and Biomedical Research Applications
The incorporation of fluorine into organic molecules can significantly alter their biological activity, metabolic stability, and pharmacokinetic properties. tandfonline.comteknoscienze.commdpi.comacs.orgresearchgate.net Fluorinated compounds are increasingly prevalent in approved pharmaceuticals, highlighting the strategic advantage of including fluorine in drug design and development. acs.org Fluorinated alcohols, including structures like Decanol (B1663958), 10-fluoro-, can serve as versatile building blocks or intermediates in the synthesis of complex fluorinated molecules with potential biomedical applications. alfa-chemistry.com
Development of Novel Drug Delivery Systems utilizing Fluorinated Alcohols
Fluorinated compounds, including fluorinated lipids and amphiphiles, have been investigated for their utility in developing novel drug delivery systems. These systems aim to improve drug solubility, stability, and targeted delivery. acs.orgresearchgate.netmdpi.comacs.orguq.edu.au Fluorinated amphiphiles can self-assemble into various supramolecular structures like emulsions, vesicles, and nanoemulsions, which can encapsulate and release drugs in a controlled manner. acs.orgresearchgate.netmdpi.com The unique properties of fluorocarbon chains, such as high gas-dissolving capacity and low surface tension, contribute to the characteristics of these delivery systems. acs.org Partially fluorinated long-chain alcohols have been studied for their interactions with lipids in monolayer formations, which is relevant to the behavior of drug delivery systems like liposomes or those mimicking lung surfactants. acs.org Research indicates that fluorinated carriers can enhance the encapsulation efficiency and solubility of fluorinated drugs. acs.org
Drug Discovery and Optimization via Fluorine Incorporation
The strategic incorporation of fluorine into lead compounds is a significant approach in drug discovery and optimization. tandfonline.comteknoscienze.commdpi.comacs.orgresearchgate.net The fluorine atom, similar in size to hydrogen but with high electronegativity, can influence molecular properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. tandfonline.comteknoscienze.commdpi.com For instance, the introduction of fluorine can enhance metabolic stability by blocking oxidative metabolism sites due to the strength of the C-F bond. tandfonline.comteknoscienze.commdpi.com Fluorine substitution can also alter the acidity and basicity of molecules and induce conformational changes through stereoelectronic interactions, thereby modulating bioactivity. teknoscienze.commdpi.com Decanol, 10-fluoro-, or derivatives thereof, could potentially be used as molecular fragments or starting materials in the synthesis of new drug candidates where the introduction of a terminal fluorine atom on a lipophilic chain is desired to tune these properties. The increasing number of fluorinated drugs approved annually underscores the continued importance of fluorine in medicinal chemistry. mdpi.com
Materials Science and Polymer Chemistry
Fluorinated compounds play a crucial role in materials science, particularly in the development of polymers with enhanced properties. nih.govmdpi.comresearchgate.net The unique characteristics imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated polymers valuable in diverse applications. nih.govmdpi.comresearchgate.net
Research in Fluorinated Polymers and Advanced Material Fabrication
Research in materials science involves the synthesis and application of fluorinated polymers for advanced materials. nih.govmdpi.comresearchgate.net These polymers exhibit properties like chemical inertness, thermal stability, and low friction, making them suitable for demanding environments. nih.gov Efforts are also directed towards developing fluorinated polymers with improved environmental profiles, such as enhanced degradability. uni-bayreuth.de Fluorinated alcohols can potentially serve as monomers, co-monomers, or modifiers in the synthesis of novel fluorinated polymers with tailored properties. The long hydrocarbon chain in Decanol, 10-fluoro- combined with the terminal fluorine could allow for the creation of polymers with specific bulk and surface characteristics. Research explores various types of fluorinated polymers, including homopolymers, copolymers, and side-chain fluorinated polymers, for a wide range of applications. mdpi.comresearchgate.net
Surface Property Modification in Fluorinated Polyurethanes
Fluorinated polyurethanes are a class of materials known for their excellent thermal stability, chemical resistance, mechanical strength, and desirable surface properties. rsc.orgmdpi.comresearchgate.net The incorporation of fluorinated components, such as fluorinated polyols or chain extenders, during the synthesis of polyurethanes is a common strategy to modify their surface characteristics. rsc.orgmdpi.comresearchgate.netnih.gov A key mechanism for this modification is the migration of fluorinated segments to the material surface, resulting in surface fluorine enrichment. rsc.orgmdpi.comacs.org This surface enrichment leads to increased hydrophobicity and lipophobicity, as evidenced by higher water and ethylene (B1197577) glycol contact angles. rsc.org
Data on the surface properties of fluorinated polyurethanes demonstrate the impact of fluorine content. For example, increasing the dosage of a liquid fluorine elastomer (LFH) in fluorinated polyurethanes resulted in a significant increase in water and ethylene glycol contact angles. rsc.org
| LFH Dosage (wt%) | Water Contact Angle (°) | Ethylene Glycol Contact Angle (°) |
| 0 | 77 | 71 |
| - | 98 | 91 |
| - | 105 | 94 |
| - | 109 | 96 |
| - | 111 | 101 |
Note: Data extracted from a study on fluorinated polyurethane synthesis, specific LFH dosages for the intermediate values were not provided in the snippet but show a clear trend of increasing contact angle with increasing LFH. rsc.org
This research highlights that even a small amount of fluorine-containing groups can significantly alter the surface properties of polyurethane, which is advantageous for applications requiring specific surface characteristics like repellency or reduced friction. rsc.org Decanol, 10-fluoro-, could potentially be used as a modifier or a component in the synthesis of fluorinated polyurethanes to tune their surface properties.
Agrochemical and Specialty Chemical Research Applications
Fluorine chemistry plays a crucial role in the development of modern agrochemicals, contributing to enhanced activity, efficiency, and sometimes reduced toxicity and improved environmental profiles. ccspublishing.org.cnagropages.comsemanticscholar.org Fluorine-containing building blocks, including fluorinated alcohols, are frequently used in the synthesis of agrochemicals. ccspublishing.org.cn The incorporation of fluorine can affect the transport of bioactive molecules to target sites and prevent metabolic deactivation. ccspublishing.org.cn
While specific applications of Decanol, 10-fluoro- in agrochemical research are not explicitly detailed in the search results, terminally fluorinated alcohols can serve as intermediates or components in the synthesis of potential agrochemicals or specialty chemicals. Fluorinated alcohols, in general, are used as solvents, catalysts, or additives in various organic reactions due to their unique properties like strong hydrogen-bonding donor ability and low nucleophilicity. wiley-vch.deresearchgate.net This suggests a potential role for Decanol, 10-fluoro- in the synthesis or formulation of agrochemicals and specialty chemicals, leveraging its specific structure and properties. The agrochemical industry is continuously seeking new, more effective, and environmentally friendly compounds, and fluorinated molecules are a significant area of research. nih.govnih.gov
In the realm of specialty chemicals, fluorinated compounds are valued for their unique surface properties, such as reduced surface energy, leading to applications in coatings, surfactants, and materials with enhanced oleo- and hydrophobicity. acs.orgrsc.orgresearchgate.netchemguard.com Decanol, 10-fluoro-, as a terminally fluorinated alcohol, could be explored for its potential in modifying surfaces or acting as a component in the synthesis of fluorinated surfactants or polymers for specialty chemical applications. Research into fluorinated polyurethanes, for example, utilizes fluorinated monohydric alcohols as capping agents to enhance surface properties. mdpi.com
Emerging Research Areas
The unique properties conferred by the fluorine atom in Decanol, 10-fluoro- suggest potential avenues for research in emerging scientific fields.
Nanotechnology Applications in Fluorine Chemistry
Nanotechnology involves the manipulation of matter at the nanoscale to develop novel materials and devices with unique properties. builtin.comnih.goviberdrola.comjbclinpharm.org Fluorine chemistry intersects with nanotechnology in the design and synthesis of fluorinated nanomaterials with tailored properties. rsc.orgresearchgate.net Fluorinated compounds, including alcohols, can be used to modify the surface of nanomaterials or as building blocks for the creation of fluorinated nanostructures. acs.orgrsc.orgresearchgate.net
Terminally fluorinated alkanethiols, structurally related to Decanol, 10-fluoro-, have been used to form self-assembled monolayers (SAMs) on surfaces, altering properties like wettability and surface energy. acs.orgrsc.orgresearchgate.netacs.org While Decanol, 10-fluoro- is an alcohol and not a thiol, its fluorinated alkyl chain and hydroxyl group could potentially be utilized in the creation of fluorinated interfaces or as a component in the synthesis of fluorinated nanoparticles or nanocoatings, contributing to areas like anti-adhesive materials or materials with controlled surface properties. rsc.org
Supramolecular Chemistry Involving Fluorinated Motifs
Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions. The incorporation of fluorine can significantly influence these interactions, leading to the formation of unique supramolecular architectures. nih.govnih.govscispace.comrsc.org Fluorine atoms can participate in various weak interactions, including C-F...H bonds and F...F interactions, which play a role in crystal packing and self-assembly processes. nih.govrsc.org
Research has shown that fluorination can alter self-assembly motifs and lead to unexpected supramolecular structures. nih.govscispace.com While the specific supramolecular behavior of Decanol, 10-fluoro- is not detailed in the search results, its structure containing both a hydrophilic hydroxyl group and a partially fluorinated hydrophobic tail suggests potential for self-assembly into various supramolecular structures like micelles, vesicles, or liquid crystalline phases, particularly in aqueous or mixed solvent systems. Studies on other partially fluorinated amphiphiles, such as 10-(perfluorohexyl)-decanol, have investigated their mixing behavior and self-assembly in lipid bilayers and at air-water interfaces, indicating their ability to incorporate into biological systems and form ordered structures. nih.govresearchgate.net This suggests that Decanol, 10-fluoro- could be a subject of research in understanding how subtle changes in fluorination patterns influence supramolecular assembly and the properties of the resulting structures.
Isotopic Labeling for Mechanistic Studies in Biological and Environmental Systems
Isotopic labeling is a powerful technique used to track the fate of atoms and molecules in complex biological and environmental systems, providing insights into reaction mechanisms and metabolic pathways. nih.govnih.govnumberanalytics.comthieme-connect.de Stable isotopes such as ²H, ¹³C, ¹⁵N, and ¹⁸O are commonly used for this purpose. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
